molecular formula C20H27N3O3 B280310 methyl 4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate

methyl 4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate

Cat. No. B280310
M. Wt: 357.4 g/mol
InChI Key: HKRJVOFQSXAULX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate, also known as MQC-23, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MQC-23 belongs to the class of quinolinecarboxylates and has been shown to exhibit a range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of methyl 4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate is not fully understood, but it is believed to involve the inhibition of lysosomal acidification. This leads to the accumulation of undegraded material in lysosomes, which in turn triggers lysosomal membrane permeabilization and cell death.
Biochemical and Physiological Effects:
methyl 4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate has been shown to exhibit a range of biochemical and physiological effects. In addition to its use as a fluorescent probe for lysosomal imaging, methyl 4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate has been shown to induce apoptosis in cancer cells, inhibit autophagy, and modulate the activity of various enzymes and transporters.

Advantages and Limitations for Lab Experiments

One of the major advantages of methyl 4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate is its high selectivity for lysosomes, which makes it an excellent tool for studying lysosomal function and dynamics. However, one of the limitations of methyl 4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate is its potential toxicity, which can limit its use in certain experimental systems.

Future Directions

There are several potential future directions for research on methyl 4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate. One area of interest is the development of new fluorescent probes based on the structure of methyl 4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate for imaging other cellular structures and processes. Another area of interest is the further elucidation of the mechanism of action of methyl 4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate and the development of new compounds with improved selectivity and efficacy. Finally, the potential therapeutic applications of methyl 4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate in the treatment of lysosomal storage disorders and cancer warrant further investigation.

Synthesis Methods

The synthesis of methyl 4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate involves a multi-step process that includes the condensation of 4-methyl-1H-pyrazole-3-carboxylic acid with 2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid. The resulting intermediate is then subjected to a reaction with methyl chloroformate to produce methyl 4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate in high yield.

Scientific Research Applications

Methyl 4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate has been studied extensively for its potential applications in scientific research. One of the major areas of interest has been its use as a fluorescent probe for imaging of lysosomes in live cells. methyl 4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate has been shown to selectively accumulate in lysosomes and emit a strong fluorescence signal, making it an excellent tool for studying lysosomal function and dynamics.

properties

Molecular Formula

C20H27N3O3

Molecular Weight

357.4 g/mol

IUPAC Name

methyl 4-(1-ethyl-3-methylpyrazol-4-yl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate

InChI

InChI=1S/C20H27N3O3/c1-7-23-10-13(11(2)22-23)17-16(19(25)26-6)12(3)21-14-8-20(4,5)9-15(24)18(14)17/h10,17,21H,7-9H2,1-6H3

InChI Key

HKRJVOFQSXAULX-UHFFFAOYSA-N

SMILES

CCN1C=C(C(=N1)C)C2C3=C(CC(CC3=O)(C)C)NC(=C2C(=O)OC)C

Canonical SMILES

CCN1C=C(C(=N1)C)C2C3=C(CC(CC3=O)(C)C)NC(=C2C(=O)OC)C

Origin of Product

United States

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